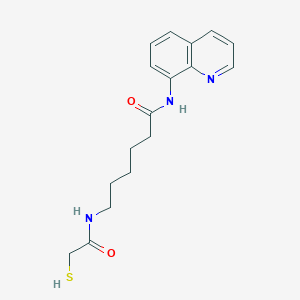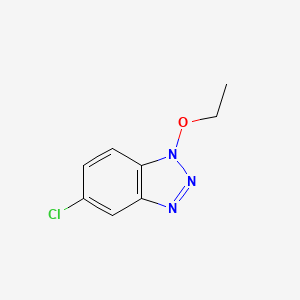
1,4-Bis(2-phenyloxazol-4-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-phenyloxazol-4-yl)benzene is an organic compound with the molecular formula C({24})H({16})N({2})O({2}). It is known for its application as a scintillation luminophore, which means it is used in scintillation counters to detect and measure ionizing radiation. This compound is characterized by its high fluorescence efficiency and photostability, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenyloxazol-4-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with terephthaloyl chloride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})) and an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
化学反应分析
Types of Reactions
1,4-Bis(2-phenyloxazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH({4})).
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral medium.
Reduction: LiAlH({4}) in methanol.
Substitution: Halogenation using Br({2}) or Cl({2}) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
1,4-Bis(2-phenyloxazol-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in bioimaging and as a marker in biological assays due to its high fluorescence efficiency.
Medicine: Investigated for potential use in diagnostic imaging and as a component in photodynamic therapy.
Industry: Utilized in the manufacturing of scintillation counters and other radiation detection devices
作用机制
The mechanism by which 1,4-Bis(2-phenyloxazol-4-yl)benzene exerts its effects is primarily based on its ability to absorb and emit light. Upon exposure to ionizing radiation, the compound absorbs energy and transitions to an excited state. It then returns to the ground state by emitting photons, which are detected as scintillation signals. This process involves molecular targets such as aromatic rings and pathways related to electronic transitions .
相似化合物的比较
1,4-Bis(2-phenyloxazol-4-yl)benzene can be compared with other similar compounds like:
2,5-Diphenyloxazole (PPO): Another scintillation compound with similar fluorescence properties but different structural features.
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): A closely related compound with slight variations in the position of the oxazole rings, affecting its photophysical properties
The uniqueness of this compound lies in its specific structural arrangement, which provides optimal fluorescence efficiency and photostability for scintillation applications.
属性
分子式 |
C24H16N2O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H |
InChI 键 |
WVGGQEKOYSUUOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


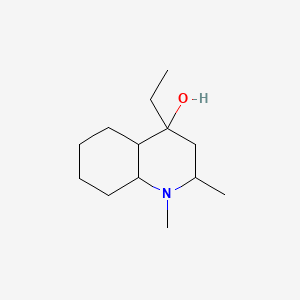
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
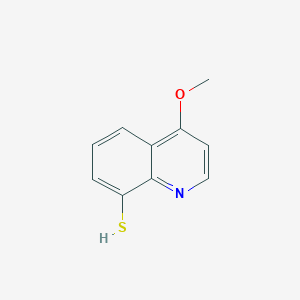

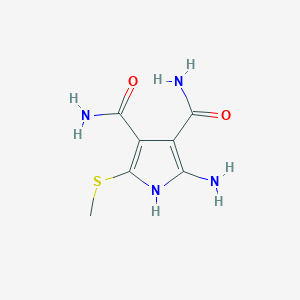
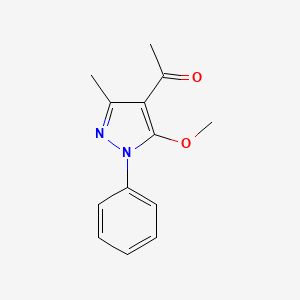
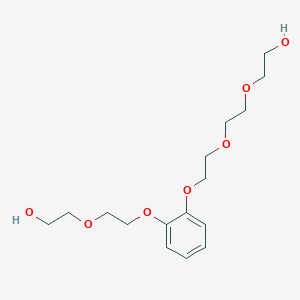
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
